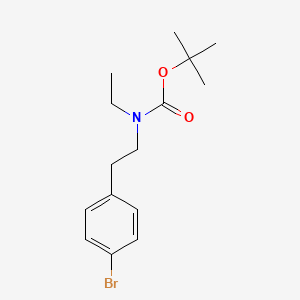

Tert-butyl 4-bromophenethyl(ethyl)carbamate

CAS No.:

Cat. No.: VC13646896

Molecular Formula: C15H22BrNO2

Molecular Weight: 328.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22BrNO2 |

|---|---|

| Molecular Weight | 328.24 g/mol |

| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate |

| Standard InChI | InChI=1S/C15H22BrNO2/c1-5-17(14(18)19-15(2,3)4)11-10-12-6-8-13(16)9-7-12/h6-9H,5,10-11H2,1-4H3 |

| Standard InChI Key | CFBUVXYTDMJGSL-UHFFFAOYSA-N |

| SMILES | CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C |

| Canonical SMILES | CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Properties

Tert-butyl 4-bromophenethyl(ethyl)carbamate is defined by its unique molecular architecture, which combines a brominated aromatic ring with a carbamate functional group. Key structural attributes include:

-

Bromophenethyl Group: The para-bromine atom on the phenyl ring enhances reactivity in cross-coupling reactions, enabling derivatization for diverse synthetic applications.

-

Ethyl Substituent: The ethyl group on the carbamate nitrogen contributes to steric effects, influencing the compound’s stability and interaction with biological targets.

-

tert-Butyl Protection: The tert-butoxycarbonyl (Boc) group provides steric shielding, protecting the carbamate from premature hydrolysis during synthetic processes.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 328.24 g/mol | |

| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate | |

| SMILES | CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C | |

| InChI Key | CFBUVXYTDMJGSL-UHFFFAOYSA-N |

Synthesis and Analytical Characterization

The synthesis of tert-butyl 4-bromophenethyl(ethyl)carbamate typically involves carbamate formation via reaction of 4-bromophenethylamine with tert-butyl chloroformate. While detailed industrial protocols are proprietary, laboratory-scale methods emphasize anhydrous conditions to prevent hydrolysis. Analytical techniques for characterizing the compound include:

-

Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the presence of the tert-butyl group (δ ~1.4 ppm for ) and bromophenethyl moiety.

-

Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 328.24.

-

High-Performance Liquid Chromatography (HPLC): Purity assessments ensure the compound meets research-grade standards.

| Compound | Key Feature | Potential Application |

|---|---|---|

| Tert-butyl 4-bromophenethyl(ethyl)carbamate | Brominated aryl group | Cross-coupling reactions |

| Ethyl phenylcarbamate | Simple aryl group | Enzyme inhibition studies |

| Vinyl carbamates | Unsaturated bond | Polymer chemistry |

Future Research Directions

Further studies should prioritize:

-

Biological Screening: Enzyme inhibition assays to identify molecular targets.

-

Derivatization: Exploring Suzuki-Miyaura reactions to synthesize analogs with enhanced bioactivity.

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume